molecular formula C14H11FN2 B13675098 2-(4-Fluoro-1-naphthyl)-5-methylimidazole

2-(4-Fluoro-1-naphthyl)-5-methylimidazole

Cat. No.: B13675098
M. Wt: 226.25 g/mol
InChI Key: BFRYDMMYNHLCHT-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1-naphthyl)-5-methylimidazole is a chemical compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and an imidazole ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoronaphthalene and 5-methylimidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-1-naphthyl)-5-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom or other substituents on the naphthalene ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

2-(4-Fluoro-1-naphthyl)-5-methylimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-1-naphthyl)-2-(3-methylphenyl)ethanol
  • 2-{[(4-Fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole
  • N-(2-{[(4-Fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide

Uniqueness

2-(4-Fluoro-1-naphthyl)-5-methylimidazole is unique due to its specific substitution pattern and the presence of both a fluorinated naphthalene ring and a methylated imidazole ring. This combination of structural features may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

2-(4-fluoronaphthalen-1-yl)-5-methyl-1H-imidazole

InChI

InChI=1S/C14H11FN2/c1-9-8-16-14(17-9)12-6-7-13(15)11-5-3-2-4-10(11)12/h2-8H,1H3,(H,16,17)

InChI Key

BFRYDMMYNHLCHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C3=CC=CC=C32)F

Origin of Product

United States

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